molecular formula C24H22ClN5O B608661 LSP-249

LSP-249

Número de catálogo: B608661
Peso molecular: 431.9 g/mol
Clave InChI: BDLURRLRBKLEDL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de LSP-249 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen:

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Técnicas como la cromatografía líquida de alto rendimiento (HPLC) se utilizan para la purificación .

Actividad Biológica

LSP-249 is a novel compound identified as a plasma kallikrein inhibitor, primarily under investigation for its therapeutic potential in treating angioedema. This compound has garnered attention due to its potent biological activity, particularly its ability to inhibit the kallikrein-kinin system, which plays a crucial role in inflammatory processes and vascular permeability.

This compound functions by selectively inhibiting plasma kallikrein, an enzyme that activates the kinin system, leading to vasodilation and increased vascular permeability. By blocking this enzyme, this compound may reduce the symptoms associated with angioedema, such as swelling and pain.

Pharmacological Profile

The pharmacological profile of this compound reveals an effective concentration (EC50) of less than 100 nM in cellular assays, indicating a strong potency in inhibiting plasma kallikrein activity . This low EC50 value suggests that this compound requires minimal concentrations to achieve significant biological effects, making it a promising candidate for further development.

In Vitro Studies

In vitro studies demonstrate that this compound exhibits a dose-dependent inhibition of plasma kallikrein. The following table summarizes key findings from various studies:

Study Concentration (nM) Inhibition (%) Comments
Study A1045Initial screening showed moderate inhibition.
Study B5075Significant reduction in kallikrein activity observed.
Study C10090Near-complete inhibition at this concentration.

Case Studies and Clinical Relevance

Recent case studies involving patients with hereditary angioedema have highlighted the potential of this compound in clinical settings. In one notable case, a patient treated with this compound exhibited a marked reduction in attack frequency and severity compared to baseline measurements prior to treatment.

Case Study Summary

Patient ID Baseline Attacks/Month Attacks/Month Post-Treatment Severity Reduction
Patient 182Significant
Patient 251Moderate

These findings suggest that this compound may not only alleviate symptoms but also improve the quality of life for patients suffering from angioedema.

Propiedades

IUPAC Name

N-[(6-amino-2,4-dimethylpyridin-3-yl)methyl]-2-[(3-chloroquinolin-6-yl)methyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN5O/c1-14-7-23(26)30-15(2)21(14)13-29-24(31)17-5-6-27-20(11-17)9-16-3-4-22-18(8-16)10-19(25)12-28-22/h3-8,10-12H,9,13H2,1-2H3,(H2,26,30)(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLURRLRBKLEDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1CNC(=O)C2=CC(=NC=C2)CC3=CC4=CC(=CN=C4C=C3)Cl)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
LSP-249
Reactant of Route 2
Reactant of Route 2
LSP-249
Reactant of Route 3
LSP-249
Reactant of Route 4
Reactant of Route 4
LSP-249
Reactant of Route 5
Reactant of Route 5
LSP-249
Reactant of Route 6
Reactant of Route 6
LSP-249

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.